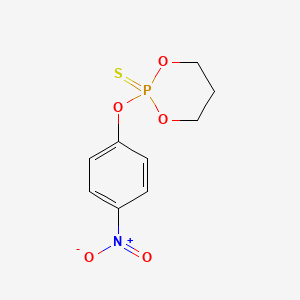
2-(4-Nitrophenoxy)-1,3,2lambda~5~-dioxaphosphinane-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Nitrophenoxy)-1,3,2lambda~5~-dioxaphosphinane-2-thione is an organophosphorus compound characterized by the presence of a nitrophenoxy group attached to a dioxaphosphinane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenoxy)-1,3,2lambda~5~-dioxaphosphinane-2-thione typically involves the reaction of 4-nitrophenol with a suitable phosphorus-containing reagent under controlled conditions. One common method includes the use of phosphorus pentasulfide (P2S5) as a reagent, which facilitates the formation of the dioxaphosphinane ring. The reaction is usually carried out in an inert solvent such as toluene or dichloromethane, and the temperature is maintained at around 60-80°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can lead to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Nitrophenoxy)-1,3,2lambda~5~-dioxaphosphinane-2-thione undergoes various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phosphinane derivatives.
Aplicaciones Científicas De Investigación
2-(4-Nitrophenoxy)-1,3,2lambda~5~-dioxaphosphinane-2-thione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of 2-(4-Nitrophenoxy)-1,3,2lambda~5~-dioxaphosphinane-2-thione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interact with cellular pathways, leading to changes in gene expression and protein synthesis.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Nitrophenoxy)acetic acid
- 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine
- 2-(4-Nitrophenoxy)-N-1,3-thiazol-2-ylacetamide
Uniqueness
2-(4-Nitrophenoxy)-1,3,2lambda~5~-dioxaphosphinane-2-thione is unique due to its dioxaphosphinane ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds
Propiedades
Número CAS |
889-44-1 |
|---|---|
Fórmula molecular |
C9H10NO5PS |
Peso molecular |
275.22 g/mol |
Nombre IUPAC |
2-(4-nitrophenoxy)-2-sulfanylidene-1,3,2λ5-dioxaphosphinane |
InChI |
InChI=1S/C9H10NO5PS/c11-10(12)8-2-4-9(5-3-8)15-16(17)13-6-1-7-14-16/h2-5H,1,6-7H2 |
Clave InChI |
JSJZEQBVEKKYFS-UHFFFAOYSA-N |
SMILES canónico |
C1COP(=S)(OC1)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[2-(3,4-Dihydroxyoxolan-2-yl)-2-dodecanoyloxyethyl] dodecanoate](/img/structure/B14756215.png)


![3-[[[5-(4-Methylsulfonylphenyl)-3-pyridinyl]amino]methyl]phenol](/img/structure/B14756235.png)
![4-[(E)-3-oxo-3-pyridin-2-ylprop-1-enyl]benzoic acid](/img/structure/B14756239.png)

![2',3'-Dideoxy-3'-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-Adenosine](/img/structure/B14756248.png)




